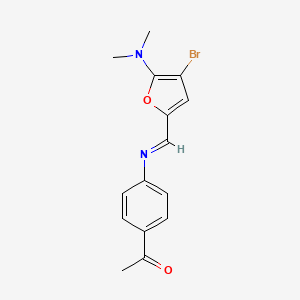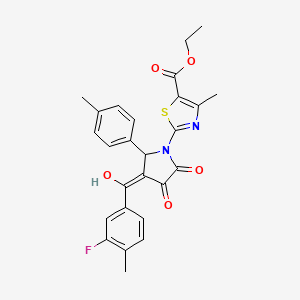![molecular formula C11H7FN2S B12873441 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole core substituted with a fluorine atom and a pyrrole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both fluorine and nitrogen-containing heterocycles in its structure can impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrole Ring: The pyrrole ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyrrole boronic acid or ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or pyrrole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as signal transduction and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-pyrrol-1-yl)benzo[d]thiazole: Lacks the fluorine atom, which may result in different biological activity.
6-chloro-2-(1H-pyrrol-1-yl)benzo[d]thiazole: Chlorine substitution instead of fluorine, potentially altering its reactivity and interactions.
6-fluoro-2-(1H-imidazol-1-yl)benzo[d]thiazole: Imidazole ring instead of pyrrole, which may affect its binding affinity and specificity.
Uniqueness
The presence of the fluorine atom in 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development and material science applications.
Eigenschaften
Molekularformel |
C11H7FN2S |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
6-fluoro-2-pyrrol-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H7FN2S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h1-7H |
InChI-Schlüssel |
GVEFSJXMQLKDMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-5-ethoxybenzo[d]oxazole](/img/structure/B12873360.png)
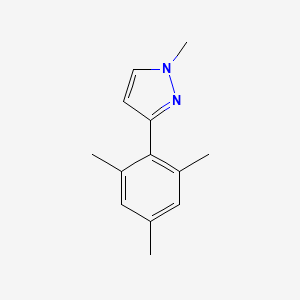

![2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12873379.png)
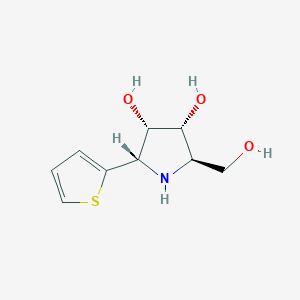
![2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12873385.png)
![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)
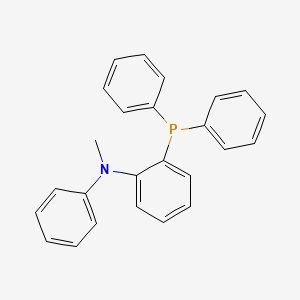

![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)
